N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride
Overview
Description
“N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride” is a chemical compound with diverse applications in scientific research1. This compound is known for its perplexing structure and exhibits distinctive properties, making it a promising candidate for studying various biological and chemical processes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride”. However, considering the well-characterized metabolism of the pharmaceutically used opioid fentanyl and the so far available data, the metabolism of the new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation2.Molecular Structure Analysis
The molecular formula of “N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride” is C15H21FN2O•HCl3. Unfortunately, I couldn’t find more detailed information about the molecular structure of this compound.
Chemical Reactions Analysis
As of now, there is limited information available on the specific chemical reactions involving “N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride”. More research is needed in this area.Physical And Chemical Properties Analysis
I’m sorry, but I couldn’t find specific information on the physical and chemical properties of “N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride”. More research is needed in this area.Scientific Research Applications
Synthesis and Antibacterial Activity
- Research has been conducted on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. Compounds synthesized through a series of reactions involving ethyl piperidin-4-carboxylate were found to exhibit moderate inhibitory activity against both Gram-negative and Gram-positive bacterial strains, highlighting the potential of such compounds in the development of new antibacterial agents (Iqbal et al., 2017).
ACAT-1 Inhibition for Disease Treatment
- A derivative identified as K-604 was discovered as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. This compound's enhanced aqueous solubility and oral absorption suggest its utility in treating diseases involving ACAT-1 overexpression, indicating a potential application in addressing cardiovascular diseases and other conditions associated with cholesterol metabolism (Shibuya et al., 2018).
Actinobacterium-Derived Metabolites
- A study on the marine actinobacterium Streptomyces sp. KMM 7210 led to the isolation of new compounds, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide (N-acetyltyramine), showcasing the potential of natural sources in providing bioactive compounds with possible therapeutic applications (Sobolevskaya et al., 2007).
Anxiolytic Potential of Piperidine Acetamide Derivatives
- Piperidine acetamide derivatives have been explored for their potential as anxiolytic agents, with some compounds demonstrating good oral activity in animal models. These studies highlight the role of such compounds in the development of new treatments for anxiety and related disorders (Kordik et al., 2006).
Antihypertensive Agents
- A series of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives were synthesized and evaluated for their inhibitory activity against T-type Ca(2+) channels. These derivatives have been identified for their potential as novel antihypertensive agents, with one compound showing promise in lowering blood pressure in animal models without inducing reflex tachycardia (Watanuki et al., 2012).
Safety And Hazards
The safety and hazards associated with “N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride” are not explicitly mentioned in the available resources. However, it’s important to note that fentanyl analogs, which this compound is a part of, have been associated with a growing number of severe and fatal intoxications in recent years2.
Future Directions
“N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride” is a promising candidate for studying various biological and chemical processes1. However, more research is needed to fully understand its properties, synthesis, mechanism of action, and potential applications. It’s also crucial to study its safety profile given the severe effects associated with fentanyl analogs2.
properties
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-2-piperidin-4-ylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O.ClH/c16-14-4-2-1-3-13(14)7-10-18-15(19)11-12-5-8-17-9-6-12;/h1-4,12,17H,5-11H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCONECTUMRSQFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)NCCC2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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